An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-methoxyanilino)-2H-chromen-2-one
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-methoxyanilino)-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the coumarin derivative, 4-(4-methoxyanilino)-2H-chromen-2-one. This document details a robust synthetic protocol, thorough characterization data, and relevant pathway diagrams, serving as a valuable resource for researchers in medicinal chemistry, materials science, and related fields.
Introduction
Coumarins, a class of benzopyran-2-one compounds, are prevalent in natural products and synthetic molecules, exhibiting a wide array of biological activities. The introduction of an arylamino substituent at the 4-position can significantly modulate their physicochemical and pharmacological properties. 4-(4-methoxyanilino)-2H-chromen-2-one, in particular, is a subject of interest for its potential applications in drug discovery and as a fluorescent probe, owing to the electron-donating methoxy group on the aniline ring. This guide outlines a straightforward and efficient microwave-assisted synthesis of this compound and provides a detailed analysis of its structural and spectroscopic characteristics.
Synthesis of 4-(4-methoxyanilino)-2H-chromen-2-one
The synthesis of 4-(4-methoxyanilino)-2H-chromen-2-one is efficiently achieved through the direct reaction of 4-hydroxycoumarin with p-anisidine. A microwave-assisted, solvent-free approach offers a rapid, efficient, and environmentally friendly alternative to traditional heating methods.[1][2][3]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from the general method for the synthesis of 4-arylaminocoumarins.[1]
Materials:
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4-Hydroxycoumarin
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p-Anisidine (4-methoxyaniline)
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Microwave reactor
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Ethanol (for recrystallization)
Procedure:
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In a microwave-safe reaction vessel, combine 4-hydroxycoumarin (1.0 mmol) and p-anisidine (1.2 mmol).
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Thoroughly mix the reactants with a glass rod.
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Seal the vessel and place it in the microwave reactor.
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Irradiate the mixture at a power of 450 W for a period of 3-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion of the reaction, allow the vessel to cool to room temperature.
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The solid product is then purified by recrystallization from ethanol to afford 4-(4-methoxyanilino)-2H-chromen-2-one as a crystalline solid.
Caption: Synthesis workflow for 4-(4-methoxyanilino)-2H-chromen-2-one.
Characterization Data
The structure of the synthesized 4-(4-methoxyanilino)-2H-chromen-2-one was confirmed by various spectroscopic methods. The following tables summarize the expected quantitative data based on the analysis of closely related 4-arylaminocoumarin derivatives.
Physical and Analytical Data
| Parameter | Value |
| Molecular Formula | C₁₆H₁₃NO₃ |
| Molecular Weight | 267.28 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Not available |
| Yield | >90% (based on similar reactions)[1] |
Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.10 | br s | 1H | N-H |
| ~8.00-7.20 | m | 8H | Ar-H |
| ~5.40 | s | 1H | C3-H |
| ~3.80 | s | 3H | OCH₃ |
Note: The chemical shifts are estimated based on data for similar 4-arylaminocoumarins. The broad singlet for the N-H proton is a characteristic feature.[1]
¹³C NMR (DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C2 (C=O) |
| ~156.0 | C4 |
| ~154.0 | C-O (methoxy) |
| ~152.0 | C8a |
| ~132.0 | C7 |
| ~131.0 | C1' |
| ~125.0-114.0 | Aromatic CH |
| ~124.0 | C5 |
| ~122.0 | C6 |
| ~116.0 | C4a |
| ~114.0 | C8 |
| ~90.0 | C3 |
| ~55.0 | OCH₃ |
Note: The assignments are based on the analysis of related coumarin structures.
FT-IR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3300 | N-H stretching |
| ~3100-3000 | Ar-H stretching |
| ~1700 | C=O stretching (lactone) |
| ~1620 | C=C stretching (aromatic) |
| ~1520 | N-H bending |
| ~1240 | C-O-C stretching (asymmetric) |
| ~1030 | C-O-C stretching (symmetric) |
Note: The characteristic lactone carbonyl stretch and the N-H vibrations are key diagnostic peaks.
Mass Spectrometry (EI):
| m/z | Assignment |
| 267 | [M]⁺ |
| 252 | [M - CH₃]⁺ |
| 238 | [M - CHO]⁺ |
| 146 | [C₉H₆O₂]⁺ (coumarin fragment) |
| 123 | [C₇H₇NO]⁺ (p-methoxyaniline fragment) |
Signaling Pathways and Logical Relationships
While specific signaling pathways for 4-(4-methoxyanilino)-2H-chromen-2-one are not yet elucidated, many coumarin derivatives are known to interact with various biological targets. The general mechanism of action for many bioactive compounds involves target binding and subsequent modulation of downstream signaling cascades.
Caption: General mechanism of action for a bioactive compound.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of 4-(4-methoxyanilino)-2H-chromen-2-one. The described microwave-assisted synthetic protocol is efficient and aligns with the principles of green chemistry. The comprehensive characterization data serves as a benchmark for future studies and applications of this and related coumarin derivatives in drug development and materials science. Further research is warranted to explore the full potential of this compound, including the elucidation of its specific biological activities and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
